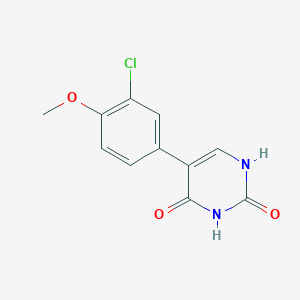
5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-4-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CMP-2,4-DHP) is an organic compound with a molecular formula of C10H8ClNO4. It is a white crystalline powder that is soluble in water and ethanol. 5-CMP-2,4-DHP has a variety of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
5-CMP-2,4-DHP has a variety of applications in scientific research. It has been used as an inhibitor of the enzyme dihydropyrimidinase, which is involved in the metabolism of certain drugs. 5-CMP-2,4-DHP has also been used as a fluorescent probe for the detection of hydrogen peroxide and as a substrate for the enzyme xanthine oxidase.
Mecanismo De Acción
The mechanism of action of 5-CMP-2,4-DHP is not well understood. However, it is believed that the compound binds to the active site of the enzyme dihydropyrimidinase, preventing the enzyme from catalyzing the metabolism of certain drugs. Additionally, 5-CMP-2,4-DHP may interact with other enzymes, such as xanthine oxidase, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMP-2,4-DHP are not well understood. However, the compound has been shown to inhibit the enzyme dihydropyrimidinase, which is involved in the metabolism of certain drugs. Additionally, 5-CMP-2,4-DHP has been used as a fluorescent probe for the detection of hydrogen peroxide and as a substrate for the enzyme xanthine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-CMP-2,4-DHP in lab experiments include its high purity (95%), its solubility in both water and ethanol, and its ability to bind to the active site of the enzyme dihydropyrimidinase. The main limitation of 5-CMP-2,4-DHP is its lack of specificity, as it can also interact with other enzymes.
Direcciones Futuras
There are a number of potential future directions for the use of 5-CMP-2,4-DHP in scientific research. These include the development of more specific inhibitors of dihydropyrimidinase and other enzymes, the use of 5-CMP-2,4-DHP as a fluorescent probe for other biological molecules, and the exploration of the biochemical and physiological effects of 5-CMP-2,4-DHP on cells and organisms. Additionally, further research could be conducted to explore the potential applications of 5-CMP-2,4-DHP in drug delivery and drug development.
Métodos De Síntesis
5-CMP-2,4-DHP is typically synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-methoxyphenylhydrazine hydrochloride and 2,4-dihydroxypyrimidine to form the intermediate 5-(3-chloro-4-methoxyphenyl)-2,4-dihydroxypyrimidine hydrochloride. The second step involves the deprotonation of the intermediate to form 5-CMP-2,4-DHP.
Propiedades
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(4-8(9)12)7-5-13-11(16)14-10(7)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWHFXRCCPEIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


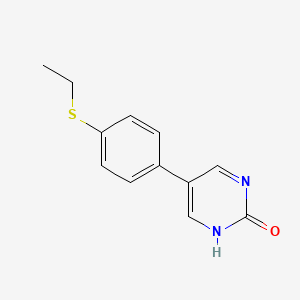

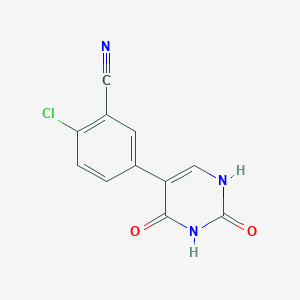

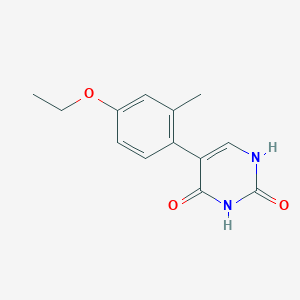
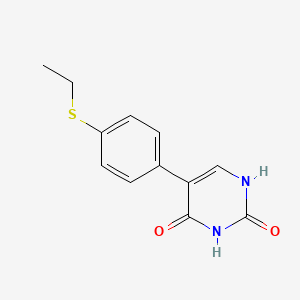
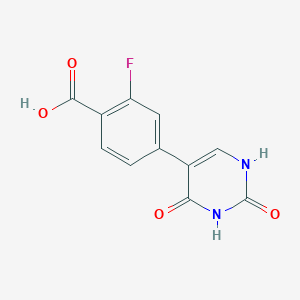
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)




